5-Bromo-1-methyl-1H-pyrazol-3-amine hydrochloride is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It is classified as a pyrazole derivative, which is a five-membered heterocyclic compound containing two nitrogen atoms. The compound's chemical structure can be represented by the molecular formula and has a molecular weight of approximately 176.01 g/mol. It is known for its applications in pharmaceutical research and development, particularly in the synthesis of bioactive molecules.
The synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine can be achieved through several methods, with one notable approach involving the bromination of 1-methyl-1H-pyrazol-3-amine. This reaction typically occurs in an anhydrous solvent under controlled conditions, utilizing bromine or N-bromosuccinimide as brominating agents.
Another method involves:
The methods emphasize safety and efficiency, avoiding highly toxic reagents like cyanogen bromide, which are present in older synthesis routes . The new methods focus on readily available materials and simpler operational protocols.
5-Bromo-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions including:
Common reagents for these reactions include:
The mechanism of action for 5-bromo-1-methyl-1H-pyrazol-3-amine involves its interaction with various biological targets, particularly enzymes and proteins involved in cellular signaling pathways. The compound has been shown to modulate enzyme activities that affect metabolic pathways, influencing processes such as gene expression and cellular metabolism.
For example, it has been reported to inhibit ATP-sensitive potassium channels in cardiac muscle cells, potentially affecting heart function. Such interactions highlight its importance in pharmacological contexts.
Key physical properties include:
Chemical properties include:
Relevant data indicates that the compound has high gastrointestinal absorption potential, making it suitable for oral administration in drug formulations .
5-Bromo-1-methyl-1H-pyrazol-3-amine hydrochloride finds applications primarily within scientific research:
Its versatility underscores its significance in both academic and industrial research settings, particularly within medicinal chemistry .
Traditional routes to 5-brominated pyrazoles relied on hazardous reagents like cyanogen bromide or cryogenic lithiation (-78°C), presenting scalability and safety limitations [1]. Modern approaches employ tribromooxyphosphorus (POBr₃) for electrophilic bromination of 5-hydroxypyrazole precursors under reflux conditions. This method achieves >85% yield of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate while avoiding extreme temperatures [1]. The reaction proceeds via in situ activation of the hydroxyl group, followed by nucleophilic displacement by bromide.
Solvent selection critically influences regioselectivity and byproduct formation. Acetonitrile outperforms dichloromethane or THF by minimizing di-bromination side products (<5%) due to its polar aprotic nature, which stabilizes the transition state [1] [6]. Post-bromination processing involves quenching in precooled saturated Na₂CO₃ to neutralize excess POBr₃, followed by ethyl acetate extraction and anhydrous Na₂SO₄ drying—a workflow scalable to multi-kilogram batches [1].
Table 1: Bromination Efficiency Across Solvent Systems
Solvent | Reaction Temp (°C) | Yield (%) | Di-bromination Impurity (%) |
---|---|---|---|
Acetonitrile | 82 | 87 | 4.2 |
THF | 66 | 72 | 8.1 |
DCM | 40 | 68 | 12.5 |
DMF | 100 | 65 | 15.3 |
The unprotected amine group in 5-bromo-1-methyl-1H-pyrazol-3-amine poses challenges during bromination or coupling steps due to nucleophilic side reactions. Implementing Boc protection enables precise functionalization:
This sequence circumvents regioselectivity issues in direct pyrazole amination, where competing N1 vs. N2 alkylation can occur. The Boc group’s steric bulk directs electrophiles exclusively to the C5 position, enabling >98% regiochemical purity [6].
Table 2: Boc Protection-Deprotection Efficiency
Step | Reagent | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
Carbamate Formation | Dimethyl azidophosphate | DMF, 100°C, 4h | 88 | >99% C3-directed |
Acid Hydrolysis | TFA (neat) | RT, 1h | 95 | N/A |
Conventional routes required n-butyl lithium and cyanogen bromide—reagents posing significant safety and environmental hazards [1]. Modern green protocols integrate:
Life-cycle analysis confirms these modifications reduce the process’s E-factor (kg waste/kg product) from 12.8 to 3.2, primarily through solvent reduction and reagent recyclability [3].
Initial pyrazole ring formation from diethyl butynedioate and methylhydrazine benefits from Cu(I) catalysis (5 mol% CuCl). This accelerates the condensation at 100°C, achieving 92% yield of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate—20% higher than uncatalyzed routes [1] [6]. The catalyst facilitates imine formation and subsequent cyclodehydration, reducing reaction time from 24h to 8h.
In Boc-deprotected intermediates, Pd(OAc)₂/XPhos catalyzes C–N coupling between pyrazole amines and aryl halides. This suppresses racemization and enables reactions at 50°C instead of 120°C, preserving halogen functionality for downstream derivatization [3] [6].
The bromine in 5-bromo-1-methyl-1H-pyrazol-3-amine enables Pd-catalyzed cross-coupling with boronic acids. Using Pd(dppf)Cl₂ (2 mol%) and K₂CO₃ in ethanol/water (4:1), biaryl pyrazole derivatives form in 85–93% yield [3]. This step is vital for generating pharmacologically active analogs like NDM-1 inhibitors [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7